N-Boc-1,2,3,6-tetrahydropyridine

Description

Overview of Tetrahydropyridines (THPs) as a Heterocyclic Moiety

The tetrahydropyridine (B1245486) framework is a core component of many natural products and synthetic pharmaceutical agents. auctoresonline.orgbohrium.com Its derivatives have demonstrated a broad spectrum of pharmacological activities. researchgate.net

1,2,3,6-Tetrahydropyridine (B147620) is characterized by the double bond between carbons 4 and 5. nih.govnist.govnist.govchemspider.com

The tetrahydropyridine moiety is a recurring structural feature in a variety of natural products and synthetically derived pharmaceutical compounds. auctoresonline.orgbohrium.comresearchgate.net

A notable example of a naturally occurring tetrahydropyridine derivative is Betanin, the primary pigment in beets, which is widely used as a natural food colorant. auctoresonline.org The core structure of all betalains, the class of pigments to which betanin belongs, is betalamic acid, which contains a 1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid unit. nih.govresearchgate.net Betanin itself is a glycoside of betanidin, which is formed from the condensation of cyclo-DOPA and betalamic acid. nih.gov

Presence in Natural Products and Synthetic Pharmaceutical Agents

Importance of N-Boc-1,2,3,6-tetrahydropyridine as a Synthetic Intermediate

This compound is a key building block in organic synthesis, valued for its role in the construction of more complex molecular architectures. sigmaaldrich.comgoogle.com

Role of the Boc Protecting Group in Amine Protection and Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis. wikipedia.orgjk-sci.comquora.com It effectively shields the nitrogen atom from unwanted reactions, allowing for chemical transformations to be carried out on other parts of the molecule. quora.comtotal-synthesis.com

The Boc group is known for its stability under basic conditions, to many nucleophiles, and during catalytic hydrogenation. total-synthesis.comnih.gov This stability makes it compatible with a wide range of reaction conditions. A key feature of the Boc group is its susceptibility to removal under mild acidic conditions, often using reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in methanol (B129727). wikipedia.orgjk-sci.com This orthogonality to other common protecting groups, such as Fmoc (removed by base) and Cbz (removed by hydrogenation), is a significant advantage in multi-step syntheses. total-synthesis.com

Versatility in Organic Synthesis for Complex Molecule Creation

The protected nature of the amine and the presence of the double bond in this compound make it a versatile precursor for a variety of chemical modifications. This allows for the introduction of new functional groups and the construction of more elaborate molecular frameworks. The strategic use of such intermediates is a cornerstone of modern organic synthesis, enabling the efficient assembly of complex target molecules. youtube.com For instance, derivatives like this compound-4-boronic acid pinacol (B44631) ester are used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. sigmaaldrich.com

Scope and Focus of the Research Outline

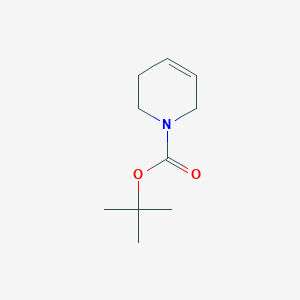

This article focuses specifically on the chemical compound This compound . This compound is a derivative of tetrahydropyridine where the nitrogen atom of the ring is protected by a tert-butyloxycarbonyl (Boc) group. nih.gov As a protected form of 1,2,3,6-tetrahydropyridine, it serves as a versatile and important building block in organic synthesis. chemimpex.comechemi.com Its structure combines the reactive alkene functionality of the tetrahydropyridine ring with the stability and synthetic utility afforded by the Boc protecting group.

The subsequent sections will detail the chemical and physical properties of this compound, providing a foundational understanding of the compound. Furthermore, its role as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals, will be explored. chemimpex.comthermofisher.com The strategic importance of the Boc group in directing and enabling specific chemical transformations of the tetrahydropyridine ring is a central theme.

Chemical and Physical Properties of this compound

This compound is a clear liquid at room temperature. chemicalbook.com Its fundamental properties are summarized in the table below, providing a quantitative basis for its use in chemical synthesis. These properties are essential for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₂ nih.gov |

| Molecular Weight | 183.25 g/mol nih.gov |

| Density | 1.029 g/cm³ chemicalbook.com |

| Boiling Point | 78-84 °C at 5 mmHg chemicalbook.com |

| Refractive Index | 1.4650 to 1.4690 chemicalbook.com |

| CAS Number | 85838-94-4 nih.gov |

Research Findings: Synthesis and Application

This compound is primarily utilized as a synthetic intermediate or a molecular building block. echemi.comyoutube.com The presence of the Boc group stabilizes the amine, preventing it from undergoing unwanted side reactions, while the double bond within the ring provides a site for a variety of chemical transformations.

One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. sigmaaldrich.com For this purpose, it is often converted into a derivative like this compound-4-boronic acid pinacol ester. sigmaaldrich.com This boron-containing compound can then be coupled with various aryl or vinyl halides to form new carbon-carbon bonds, a fundamental process in the construction of complex molecular skeletons. sigmaaldrich.comgoogle.com These reactions are pivotal in synthesizing a range of compounds, including those investigated as potential therapeutics for obesity, diabetes, and neurological disorders. sigmaaldrich.com

Furthermore, the tetrahydropyridine ring system itself, once elaborated, is a key feature in many biologically active molecules. For instance, the synthesis of polyhydroxylated piperidines, a class of compounds with potential therapeutic applications, can be achieved using a tetrahydropyridine scaffold derived from a Boc-protected precursor. nih.gov Ring-closing metathesis (RCM) is another powerful reaction that can be used to form the tetrahydropyridine ring, which can then be further functionalized. nih.gov

The Boc group is typically added to the nitrogen atom using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. wikipedia.orgnih.gov The removal, or deprotection, of the Boc group is a critical step once its protective function is no longer needed. This is usually accomplished under acidic conditions, for example, by using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which selectively cleave the carbamate (B1207046) to regenerate the free amine. wikipedia.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-5H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHHRQFHCPINIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517997 | |

| Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85838-94-4 | |

| Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydropyridine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Boc 1,2,3,6 Tetrahydropyridine and Its Derivatives

General Synthetic Strategies for N-Boc-1,2,3,6-tetrahydropyridine

The creation of this compound typically involves a sequence of protection and reduction or elimination reactions starting from readily available precursors.

Starting Materials and Precursors

Common starting materials for the synthesis of this compound include piperidine (B6355638) and 4-piperidone (B1582916) hydrochloride hydrate.

Piperidine: This cyclic secondary amine can be N-protected with a Boc group and then selectively oxidized to introduce the double bond, although this is a less common route.

4-Piperidone Hydrochloride Hydrate: This is a versatile and frequently used precursor. google.comorganic-chemistry.org The ketone functionality allows for a variety of chemical modifications to introduce the desired unsaturation.

Key Steps: Reduction and Boc Protection

The synthesis of this compound from 4-piperidone involves two crucial steps: the reduction of the ketone and the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.

The N-Boc protecting group is favored due to its stability in the presence of many nucleophiles and bases, and its straightforward removal under mild acidic conditions. organic-chemistry.org The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. thieme-connect.deyoutube.com

One common strategy involves the initial N-protection of 4-piperidone to form N-Boc-4-piperidone. google.comchemicalbook.com This intermediate can then undergo reactions to create the tetrahydropyridine (B1245486) ring. For instance, the ketone can be converted to a vinyl triflate, which then undergoes a palladium-catalyzed reaction to yield the desired product.

Alternatively, 4-piperidone can first be reduced to 4-hydroxypiperidine. google.com The subsequent protection of the nitrogen atom with a Boc group, followed by dehydration of the alcohol, provides another route to this compound.

Established Synthetic Routes to this compound Derivatives

The versatile tetrahydropyridine core allows for the synthesis of a wide array of derivatives with diverse functionalities. nih.govnih.govresearchgate.netnih.govnih.gov

Synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

A valuable derivative is N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, which serves as a building block for more complex molecules. Its synthesis highlights key reductive transformations.

The synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine often starts from a precursor containing a carbonyl group at the 4-position, such as an ester or a ketone. The reduction of this carbonyl group to a hydroxymethyl group is a critical step. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce esters to primary alcohols, they are often too reactive and lack selectivity. commonorganicchemistry.com

A more controlled reduction can be achieved using Diisobutylaluminium hydride (DIBAL-H). DIBAL-H is a powerful but sterically hindered reducing agent that offers greater selectivity than LiAlH₄. commonorganicchemistry.commasterorganicchemistry.comyoutube.com It is particularly useful for the partial reduction of esters to aldehydes, a reaction that is typically conducted at low temperatures (e.g., -78 °C) to prevent further reduction to the alcohol. commonorganicchemistry.comorgosolver.com However, by adjusting the reaction conditions, DIBAL-H can also effectively reduce esters to primary alcohols.

A typical procedure for the synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine might involve the reduction of a corresponding ester precursor, such as methyl this compound-4-carboxylate, using DIBAL-H in an appropriate solvent like tetrahydrofuran (B95107) (THF). commonorganicchemistry.com THF is a common solvent for reductions with DIBAL-H due to its ability to dissolve the reagent and its stability under the reaction conditions. commonorganicchemistry.com

Summary of Key Synthetic Transformations

The following table summarizes the key reactions and reagents discussed in this article.

| Transformation | Starting Material | Reagent(s) | Product |

| N-Boc Protection | Amine | Di-tert-butyl dicarbonate (Boc₂O), Base | N-Boc protected amine thieme-connect.deyoutube.com |

| Reduction of Ketone to Alcohol | Ketone | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol google.com |

| Reduction of Ester to Alcohol | Ester | Diisobutylaluminium hydride (DIBAL-H) | Primary Alcohol commonorganicchemistry.comyoutube.com |

| Reduction of Ester to Aldehyde | Ester | Diisobutylaluminium hydride (DIBAL-H) (at low temp.) | Aldehyde commonorganicchemistry.comorgosolver.com |

Cyclization Reactions in Tetrahydropyridine Synthesis

Cyclization reactions represent a cornerstone in the synthesis of tetrahydropyridine rings, providing powerful means to construct the core heterocyclic structure. These strategies often involve the formation of one or more carbon-carbon or carbon-nitrogen bonds in a single, concerted process or a rapid sequence of steps.

Rhodium(I) Catalyst-Triggered Coupling of α,β-unsaturated imines and alkynes

A notable advancement in tetrahydropyridine synthesis involves a rhodium(I)-catalyzed cascade reaction. nih.gov This process begins with the C-H activation of an α,β-unsaturated imine and its subsequent coupling with an alkyne. This sequence generates an azatriene intermediate, which then undergoes an in-situ electrocyclization to form a 1,2-dihydropyridine. The resulting dihydropyridine (B1217469) can be selectively reduced to afford highly substituted 1,2,3,6-tetrahydropyridines.

The reaction cascade is initiated by a rhodium(I) catalyst, which facilitates the crucial C-H activation and alkyne insertion steps. This method is distinguished by its ability to create multiple points of substitution on the tetrahydropyridine ring with a high degree of diastereoselectivity in a single pot. nih.gov The final reduction of the 1,2-dihydropyridine intermediate to the 1,2,3,6-tetrahydropyridine (B147620) is typically achieved using a reducing agent like sodium borohydride in the presence of an acid. nih.gov

Table 1: Rhodium(I)-Catalyzed Synthesis of Tetrahydropyridine Derivatives

| Entry | Imine Substrate | Alkyne Substrate | Catalyst System | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|---|

| 1 | α,β-unsaturated imine 1e | Alkyne 2 | [Rh(coe)₂Cl]₂ / 4-Me₂N-C₆H₄-PEt₂ | 1,2,3,6-tetrahydropyridine 6 | Up to 95 | >95:5 |

Electrocyclization and Subsequent Reduction

The 6π-electrocyclization reaction is a powerful tool in organic synthesis for the formation of six-membered rings. In the context of tetrahydropyridine synthesis, this reaction typically involves an acyclic azatriene intermediate which undergoes a thermally or photochemically induced cyclization to form a 1,2-dihydropyridine. nih.govacs.org This dihydropyridine can then be reduced to the corresponding 1,2,3,6-tetrahydropyridine.

This strategy offers a high degree of stereochemical control, governed by the Woodward-Hoffmann rules for pericyclic reactions. acs.org The azatriene precursors can be assembled through various methods, including the aforementioned rhodium-catalyzed coupling of imines and alkynes. nih.gov Subsequent reduction of the enamine double bond in the 1,2-dihydropyridine intermediate can be achieved with high diastereoselectivity by protonation to form an iminium ion, followed by hydride reduction. nih.gov

Multicomponent Coupling Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more starting materials react in a single operation to form a product that contains the essential parts of all reactants, have emerged as highly efficient methods for the synthesis of complex molecules like tetrahydropyridines.

Knoevenagel, Mannich, Isomerization, and Cycloaddition Reactions

A notable multicomponent approach for the synthesis of 1,4,5,6-tetrahydropyridines involves a domino sequence of Knoevenagel condensation, Michael addition, Mannich reaction, and intramolecular cyclization. nih.gov This one-pot synthesis utilizes readily available starting materials such as aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297) to construct the tetrahydropyridine ring with the formation of multiple C-C and C-N bonds. nih.gov The reaction proceeds through a series of intermediates, including a 2-hydroxypiperidine which subsequently dehydrates to form the tetrahydropyridine. nih.gov The process is highly stereoselective, yielding polysubstituted tetrahydropyridines with two or three stereogenic centers. nih.gov

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of a variety of unsaturated rings, including nitrogen heterocycles. wikipedia.org The reaction involves the intramolecular metathesis of a diene substrate, catalyzed by a transition metal complex, typically containing ruthenium. This process forms a cycloalkene and a volatile byproduct, such as ethylene, which drives the reaction to completion. wikipedia.org

For the synthesis of this compound, a suitable precursor would be an N-Boc protected diallylamine (B93489) derivative. The RCM of such a substrate would lead to the formation of the desired six-membered ring. The choice of catalyst, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions. orgsyn.orgorganic-chemistry.org Second-generation Grubbs' and Hoveyda-Grubbs' catalysts are often employed due to their high activity and functional group tolerance. nih.gov

Table 2: Representative Ring-Closing Metathesis for N-Heterocycle Synthesis

| Entry | Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | N-Boc-diallylamine | Grubbs' Catalyst (1st Gen) | N-Boc-3-pyrroline | 90-94 | orgsyn.org |

| 2 | Dipeptide-derived diene | Ruthenium indenylidene complex | 7-membered ring | 87 | wikipedia.org |

Dearomatization Strategies for Pyridines

Dearomatization of readily available pyridines offers a direct route to partially saturated nitrogen heterocycles, including di- and tetrahydropyridines. nih.govnih.gov This approach is attractive as it utilizes simple and abundant starting materials.

Nucleophilic Dearomatization

Nucleophilic dearomatization has emerged as a powerful strategy for the synthesis of functionalized dihydropyridines. This approach involves the addition of a nucleophile to a pyridine (B92270) ring, leading to a loss of aromaticity and the formation of a non-aromatic, partially saturated ring system.

A notable example involves the reaction of 4-aza-6-nitrobenzofuroxan with various carbon-based nucleophiles (CH acids). nih.gov This reaction yields 1,4-dihydropyridines fused with a furoxan ring. nih.gov The high electrophilicity of the 4-aza-6-nitrobenzofuroxan allows the reaction to proceed even with acidic β-diketones, which are predominantly in their enol form in polar solvents, without the need for an external base. nih.gov The resulting products are of significant pharmacological interest as they combine the NO-donating properties of the furoxan ring with the established biological importance of the 1,4-dihydropyridine (B1200194) core. nih.gov

Another approach to dearomatization involves a Boc-mediated oxidative dearomatization/Diels-Alder reaction sequence, which has been utilized in the synthesis of complex polycyclic structures containing a tetrahydropyridine moiety.

Catalytic Asymmetric Hydrogenation of Pyridinium (B92312) Salts

The catalytic asymmetric hydrogenation of pyridinium salts represents a highly effective method for the stereoselective synthesis of tetrahydropyridines and their derivatives. This strategy typically employs iridium-based catalysts in combination with chiral ligands to achieve high enantioselectivity.

One such method focuses on the iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts, which successfully yields 2-aryl-substituted piperidines with high enantioselectivity. nih.gov The use of a chiral-phosphole-based ligand, MP²-SEGPHOS, was critical to the success of this methodology. nih.gov This approach is versatile, allowing for the use of simple benzyl (B1604629) and other alkyl groups to activate the pyridine ring for hydrogenation. nih.gov

Furthermore, the iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been developed to produce cis-configurated hydroxypiperidine esters. rsc.org This method demonstrates a broad substrate scope and delivers products with excellent yields, enantioselectivity, and diastereoselectivity. rsc.org The synthetic utility of this reaction has been demonstrated through gram-scale synthesis and its adaptation to a continuous flow process. rsc.org

An "interrupted hydrogenation" strategy has also been reported, where the hydrogenation of a pyridine ring is intercepted by a nucleophile. nih.gov This approach, using an iridium-catalyzed transfer hydrogenation followed by hydroxymethylation, allows for the formation of protected tetrahydropyridines. nih.gov

Organocatalytic Mannich/Wittig/cycloisomerization Sequences

Organocatalytic cascade reactions provide an efficient means to construct complex tetrahydropyridine frameworks with multiple stereocenters in a single pot. These sequences often involve a series of reactions such as Michael additions, aza-Henry reactions, and cyclizations.

One notable example is the triple-domino Michael/aza-Henry/cyclization reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, catalyzed by a quinine-derived squaramide. nih.gov This reaction produces tetrahydropyridines with three contiguous stereogenic centers in good yields and with high enantiomeric excesses. nih.gov The steric hindrance of the imine substrate was found to be a limiting factor in this reaction. nih.gov

Another organocatalytic multicomponent approach has been developed for the synthesis of enantioenriched polycyclic 1,2,3,4-tetrahydropyridines. nih.gov This method utilizes 2-aminophenols and β-ketoamides as key substrates, which undergo a thermodynamically controlled regio- and diastereoselective sequence under iminium activation to form products with three contiguous stereocenters. nih.gov

Ring-Opening Reactions for Tetrahydropyridine Frameworks

The construction of tetrahydropyridine rings can also be achieved through the strategic ring-opening of various heterocyclic precursors. These methods often leverage the release of ring strain or the cleavage of specific bonds to generate the desired six-membered ring system.

Ring Opening of [3.3.1]-Heterobicyclic Compounds with Grignard Reagents

A novel approach to synthesizing highly functionalized trans-2,3-disubstituted 1,2,3,6-tetrahydropyridines involves the ring-opening of 1,3-diaza-4-oxa-[3.3.1]-nonene derivatives with Grignard reagents. researchgate.netunipi.it This reaction takes advantage of the inherent ring strain and the presence of reactive functional groups within the bicyclic system. researchgate.netunipi.it The addition of the Grignard reagent occurs at the carbon atom bearing two nitrogen atoms, leading to the formation of the tetrahydropyridine ring. researchgate.netunipi.it A computational DFT study suggests the reaction proceeds through a transient iminium ion intermediate. researchgate.netunipi.it This method has also been explored for the preparation of enantioenriched tetrahydropyridines. researchgate.netunipi.it

Ring-Expansion of Monocyclopropanated Heterocycles

A stereoselective and metal-free ring-expansion of monocyclopropanated pyrroles has been developed to produce highly functionalized tetrahydropyridine derivatives. nih.govacs.orgacs.org This method relies on a cyclopropylcarbinyl cation rearrangement as the key step, which selectively cleaves the unactivated endocyclic cyclopropane (B1198618) C-C bond. nih.govacs.orgacs.org For pyrrole-derived epoxides, treatment with a mixture of trifluoroacetic acid and water is required to facilitate the ring-expansion, which can also lead to the deprotection of the Boc group. nih.govacs.org This microwave-assisted, Brønsted-acid-mediated protocol is scalable and offers short reaction times under environmentally benign conditions. acs.org

Reductive Regio- and Stereoselective Ring-Opening of Cyclopropanes

The synthesis of tetrahydropyridine frameworks can also be achieved through the reductive ring-opening of cyclopropane-containing precursors. While direct examples leading to this compound are less common, the principle of C-C bond cleavage in a strained three-membered ring is a valid synthetic strategy. For instance, copper-catalyzed ring-opening cyclization of hydroxycyclopropanols is a known method for synthesizing tetrahydropyrans, which are oxygen-containing analogues of tetrahydropyridines. nih.gov This suggests the potential for analogous reactions with nitrogen-containing substrates to yield tetrahydropyridine derivatives.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact. These approaches focus on developing methods that are not only efficient but also utilize less hazardous substances, reduce waste, and employ renewable resources. researchgate.net Key strategies include the use of water as a benign solvent, the development of catalyst-free reaction conditions, and the application of recyclable and eco-friendly catalysts. researchgate.netsoton.ac.uk Such methodologies offer significant advantages over traditional synthetic routes, which often rely on volatile organic solvents and stoichiometric amounts of toxic reagents. lookchem.comsemanticscholar.org The adoption of green chemistry principles leads to safer, more sustainable, and cost-effective chemical processes. soton.ac.uk

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis due to its stability in various conditions. nih.gov However, its removal, or deprotection, traditionally requires strong acids or Lewis acids, which poses environmental and handling challenges. semanticscholar.orglookchem.com A significant advancement in green chemistry is the development of catalyst-free, water-mediated methods for N-Boc deprotection. lookchem.comlookchem.com

This eco-friendly protocol involves heating the N-Boc protected amine, such as this compound, in water at elevated temperatures to cleave the Boc group. semanticscholar.org This method eliminates the need for any acidic or metallic catalysts, making the process cleaner and simplifying the work-up procedure. lookchem.com Research has demonstrated that a variety of N-Boc derivatives of aromatic and aliphatic amines can be efficiently deprotected to yield the corresponding free amines. lookchem.comccsenet.org The reaction is typically performed at temperatures ranging from 100°C to 150°C. semanticscholar.org For instance, studies have shown successful deprotection of various N-Boc amines by heating in deionized water, achieving excellent yields in short reaction times without the need for a pressurized system. semanticscholar.org This approach is not only environmentally benign but also chemoselective, often preserving other acid-labile groups. semanticscholar.org

The mechanism is thought to involve water molecules promoting the cleavage of the carbamate (B1207046) moiety through hydrogen bonding. semanticscholar.org This simple and efficient method represents a significant improvement over conventional deprotection techniques, aligning with the core tenets of green chemistry. ccsenet.org

Table 1: Catalyst-Free, Water-Mediated Deprotection of Various N-Boc Amines This interactive table summarizes the reaction conditions and yields for the deprotection of several N-Boc protected amines using only water as the medium, illustrating the effectiveness of this green chemistry approach. The data is based on findings from referenced scientific literature.

| Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-aniline | 150 | 4 | 86 | lookchem.comlookchem.com |

| N-Boc-4-fluoroaniline | 100 | 0.2 | 97 | semanticscholar.org |

| N-Boc-4-chloroaniline | 100 | 0.2 | 95 | semanticscholar.org |

| N-Boc-benzylamine | 100 | 0.2 | 90 | semanticscholar.org |

| N-Boc-L-Alanine | 150 | 4 | 91 | lookchem.com |

The synthesis of the tetrahydropyridine scaffold itself has been a focus for the application of green chemistry principles, particularly through the use of environmentally friendly solvents and novel catalytic systems. These methods aim to improve efficiency, reduce waste, and facilitate catalyst recovery and reuse. researchgate.netscirp.org

Eco-Friendly Solvents: Water and ethanol (B145695) are prime examples of green solvents utilized in the synthesis of tetrahydropyridine derivatives. researchgate.netias.ac.in Water is non-toxic, inexpensive, and non-flammable, making it an ideal medium for many organic reactions. researchgate.net For instance, multicomponent reactions (MCRs) for synthesizing heterocyclic compounds have been successfully performed in aqueous media using specific nanocatalysts. researchgate.net Similarly, ethanol, which can be derived from renewable resources, has been used as a green solvent in catalyst-free, microwave-assisted syntheses of tetrahydropyridine derivatives, offering high yields and short reaction times. ias.ac.in Solvent-free, or neat, conditions represent another green alternative, eliminating the need for any solvent and thereby reducing waste and simplifying product isolation. scirp.org

Eco-Friendly Catalysts: The development of recoverable and reusable catalysts is a cornerstone of green synthetic chemistry. In the context of tetrahydropyridine synthesis, several classes of eco-friendly catalysts have been reported:

Magnetic Nanocatalysts: These catalysts, often based on an iron oxide (Fe3O4) core, offer exceptional advantages due to their high surface area and reactivity. researchgate.netjsynthchem.com A key feature is their magnetic nature, which allows for simple and efficient separation from the reaction mixture using an external magnet, enabling easy recovery and reuse for multiple reaction cycles without significant loss of activity. jsynthchem.comresearchgate.net Examples include copper immobilized on magnetic nanoparticles (Fe3O4@Phen@Cu) and Fe3O4–chitosan nanoparticles, which have been used to promote the synthesis of dihydropyridine and tetrahydropyridine derivatives. jsynthchem.comresearchgate.net

Bio-based and Organocatalysts: Catalysts derived from natural and readily available sources are gaining traction. β-Cyclodextrin (β-CD), a cyclic oligosaccharide, has been employed as an economical and biodegradable catalyst for organic transformations in water. researchgate.net Organocatalysts like (±)-camphor-10-sulfonic acid, derived from a natural product, have also been used to promote the synthesis of tetrahydropyridine derivatives under solvent-free conditions. researchgate.net

Heterogeneous Catalysts: Solid-supported catalysts, such as nano-TiCl4·SiO2 and polyindole-TiO2 nanocomposites, serve as efficient and reusable heterogeneous catalysts. scirp.orgresearchgate.net These materials provide the benefits of high efficiency and simple recovery through filtration, avoiding contamination of the final product. scirp.org

Table 2: Examples of Eco-Friendly Catalytic Systems for Tetrahydropyridine Derivative Synthesis This interactive table highlights various green catalysts and reaction conditions used for synthesizing tetrahydropyridine and related pyridine derivatives, emphasizing reusability and environmental benefits as reported in the literature.

| Catalyst | Solvent/Condition | Key Advantages | Reference |

| Fe3O4@Phen@Cu | Water | Reusable (up to 5 times), easily separated by magnet | jsynthchem.com |

| Fe3O4–chitosan nanoparticles | Solvent-free | Reusable (up to 7 times), magnetic recovery | researchgate.net |

| β-Cyclodextrin (β-CD) | Water | Economical, eco-friendly, recyclable | researchgate.net |

| (±)-camphor-10-sulfonic acid | Solvent-free | Atom-economic, environmentally benign, organocatalyst | researchgate.net |

| None (Microwave-assisted) | Ethanol | Catalyst-free, short reaction time ( <10 min), high yields | ias.ac.in |

| Polyindole-TiO2 | Solvent-free | Recyclable, stable, simple product separation | scirp.org |

Advanced Derivatization and Functionalization Strategies

Introduction of Diverse Substituents onto the N-Boc-1,2,3,6-tetrahydropyridine Ring System

The introduction of a wide array of substituents onto the this compound ring is a key strategy for creating diverse molecular architectures. This is often achieved through multicomponent reactions that allow for the construction of highly functionalized tetrahydropyridines in a single step. mdpi.comnih.govresearchgate.net

One such approach involves a four-component reaction utilizing benzylidenemalononitriles, esters of 3-oxocarboxylic acids, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). researchgate.net This method yields 2-substituted alkyl (4SR,6RS)-4,6-diaryl-5,5-dicyano-1,4,5,6-tetrahydropyridine-3-carboxylates with high stereoselectivity. researchgate.net The reaction proceeds through a cascade of Michael addition, Mannich reaction, cyclization, and dehydration. nih.govresearchgate.net

Another versatile method is the rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization and subsequent reduction. nih.gov This one-pot procedure allows for the synthesis of highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity. nih.gov This strategy has been successfully applied to a diverse set of imines and alkynes, leading to a broad scope of tetrahydropyridine (B1245486) products. nih.gov

The functionalization can also be achieved through palladium-catalyzed reactions. For instance, an iridium-catalyzed asymmetric formal [5+1] annulation has been developed for the synthesis of chiral tetrahydropyridine derivatives. nih.gov This method generates enamines in situ as N-nucleophiles, providing access to a variety of functionalized tetrahydropyridines. nih.gov

The following table summarizes selected examples of substituent introduction on the tetrahydropyridine ring system:

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Ref |

| Four-component reaction | Benzylidenemalononitriles, 3-oxocarboxylic acid esters, aromatic aldehydes, ammonium acetate | Methanol (B129727) (reflux) | Polysubstituted 1,4,5,6-tetrahydropyridines | researchgate.net |

| C–H activation/cyclization/reduction | α,β-unsaturated imines, alkynes | Rhodium(I) catalyst, acid/borohydride (B1222165) | Highly substituted 1,2,3,6-tetrahydropyridines | nih.gov |

| Formal [5+1] annulation | In situ generated enamines | Iridium catalyst | Chiral tetrahydropyridine derivatives | nih.gov |

| Multicomponent reaction | β-keto-esters, aromatic aldehydes, anilines | L-proline/TFA | Polysubstituted tetrahydropyridines | researchgate.net |

Stereoselective and Stereodivergent Synthesis of Derivatives

The synthesis of specific stereoisomers of this compound derivatives is crucial for their application in medicinal chemistry and materials science. Various strategies have been developed to control the stereochemical outcome of these syntheses.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of tetrahydropyridine derivatives. nih.gov Chiral catalysts, such as those based on transition metals or organocatalysts, can induce high levels of enantioselectivity in the formation of the tetrahydropyridine ring. mdpi.comnih.gov

For example, a recyclable, novel bifunctional C2-symmetric ionic liquid–supported (S)-proline organocatalyst has been used for the diastereo- and enantioselective synthesis of highly functionalized tetrahydropyridines. mdpi.com This catalyst has demonstrated high efficiency in one-pot multicomponent reactions. mdpi.com Additionally, chiral binaphthol phosphoric acid and chiral organocatalysts with gold as a co-catalyst have been employed for the enantioselective synthesis of tetrahydropyridines. mdpi.com Iridium-catalyzed asymmetric formal [5+1] annulation also provides access to a wide variety of chiral tetrahydropyridine derivatives. nih.gov

Kinetic resolution is a method used to separate a racemic mixture of chiral molecules. In the context of this compound derivatives, kinetic resolution can be employed to obtain enantiomerically enriched products.

One approach involves the use of a chiral base to selectively deprotonate one enantiomer of a racemic starting material. whiterose.ac.uk For instance, the kinetic resolution of N-Boc-2-arylpiperidines and N-Boc-2-aryltetrahydroquinolines has been achieved with high enantiomeric ratios using a chiral base complex. whiterose.ac.uk This methodology has been extended to other nitrogen-containing heterocycles. whiterose.ac.uk Dynamic kinetic resolution (DKR) is an even more efficient process as it allows for the in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer. dicp.ac.cn This has been demonstrated in the asymmetric substitution of N-Boc-2-lithiopyrrolidine, which proceeds via a dynamic kinetic resolution pathway. rsc.org

Enantioselective functionalization involves the introduction of a new functional group at a specific position on the this compound ring in a stereoselective manner.

Palladium-catalyzed C–H arylation of thioamides derived from N-Boc-protected amines has been shown to proceed with high enantioselectivity. nih.gov This method allows for the α-arylation of saturated aza-heterocycles, including piperidines. nih.gov Furthermore, the enantioselective synthesis of α,α-disubstituted N-Boc diazaheterocycles has been achieved through palladium-catalyzed decarboxylative allylic alkylation. rsc.org

Achieving high levels of both diastereoselectivity and enantiomeric excess (ee) is a primary goal in the synthesis of complex tetrahydropyridine derivatives.

A rhodium(I)-catalyzed cascade reaction has been developed that affords highly substituted 1,2,3,6-tetrahydropyridines with outstanding diastereoselectivities, often with only a single diastereomer being detectable. nih.gov Similarly, a four-component synthesis of polysubstituted 1,4,5,6-tetrahydropyridines has been reported to be highly stereoselective, yielding only one diastereomer. researchgate.net

The stereodivergent synthesis of all four stereoisomers of a substituted piperidine (B6355638) has been accomplished using a copper(I)-catalyzed asymmetric vinylogous Mannich reaction, showcasing the ability to access a full set of stereoisomers.

The following table presents examples of stereoselective reactions and the achieved stereochemical control:

| Reaction | Catalyst/Method | Stereochemical Outcome | Ref |

| Multicomponent reaction | C2-symmetric ionic liquid–supported (S)-proline | High diastereo- and enantioselectivity | mdpi.com |

| C–H activation/cyclization/reduction | Rhodium(I) catalyst | >95% diastereomeric purity | nih.gov |

| Kinetic Resolution | Chiral base (e.g., n-BuLi/(+)-sparteine) | High enantiomeric ratios (up to 98:2) | whiterose.ac.uk |

| Dynamic Kinetic Resolution | s-BuLi/(-)-sparteine | High enantioselectivity | rsc.org |

| C–H arylation | Palladium catalyst with chiral ligand | Excellent enantioselectivity | nih.gov |

Specific Functional Group Transformations on this compound

Specific functional groups on the this compound ring can be transformed to introduce further molecular diversity. A key transformation is the reduction of the double bond within the tetrahydropyridine ring to yield the corresponding piperidine.

A versatile one-pot cascade process involving rhodium(I)-catalyzed C–H activation, alkyne coupling, and electrocyclization, followed by an acid/borohydride-promoted reduction, leads to highly substituted 1,2,3,6-tetrahydropyridines. nih.gov The reduction of the intermediate 1,2-dihydropyridines to 1,2,3,6-tetrahydropyridines proceeds through an iminium intermediate and can introduce two new stereocenters. nih.gov The choice of reducing agent and acid is critical for achieving high yield and diastereoselectivity. nih.gov For example, the use of (AcO)₃BH⁻/AcOH has been shown to be effective for this reduction. nih.gov

Advanced Functionalization and Strategic Applications of this compound in Chemical Synthesis

This compound, a heterocyclic compound, serves as a versatile building block in organic synthesis. echemi.comechemi.com Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a tetrahydropyridine ring, allows for a wide range of chemical modifications. This adaptability makes it a valuable intermediate in the creation of complex molecules, particularly in the pharmaceutical industry. echemi.comchemimpex.com

The strategic manipulation of the this compound scaffold through various chemical reactions is central to its utility. These transformations enable the introduction of diverse functional groups, paving the way for the synthesis of a broad spectrum of molecular architectures.

Oxidation of Hydroxymethyl to Aldehydes or Carboxylic Acids

The oxidation of a hydroxymethyl group, which can be introduced onto the tetrahydropyridine ring, to an aldehyde or a carboxylic acid represents a key functionalization strategy. Aldehydes are readily oxidized to carboxylic acids. libretexts.org This transformation is facilitated by the presence of a proton on the carbonyl carbon, which can be easily abstracted during the oxidation process. libretexts.org

A variety of oxidizing agents can be employed for this purpose. Reagents such as chromic acid (H₂CrO₄) and potassium permanganate (B83412) (KMnO₄) are effective but are considered strong oxidizing agents. youtube.com Milder and more selective methods are often preferred to avoid unwanted side reactions. Oxone, a potassium triple salt of peroxymonosulfate, offers a more environmentally benign alternative for oxidizing aldehydes to carboxylic acids, particularly in a solvent like dimethylformamide (DMF). organic-chemistry.org The choice of reagent can be critical; for instance, to halt the oxidation at the aldehyde stage from a primary alcohol, a milder reagent like pyridinium (B92312) chlorochromate (PCC) is often used. youtube.com

The general sequence of oxidation from a primary alcohol attached to the tetrahydropyridine core would proceed as follows:

Primary Alcohol → Aldehyde → Carboxylic Acid masterorganicchemistry.com

This stepwise oxidation allows for the introduction of either an aldehyde or a carboxylic acid functionality, significantly expanding the synthetic possibilities. masterorganicchemistry.com

Reduction to Different Derivatives

The reduction of the tetrahydropyridine ring or functional groups attached to it opens another avenue for derivatization. For instance, N-substituted ylides can be partially reduced to form 1,2,3,6-tetrahydropyridine (B147620) derivatives. researchgate.net A common reducing agent for this type of transformation is sodium borohydride in absolute ethanol (B145695). researchgate.net

Furthermore, the double bond within the tetrahydropyridine ring can be subjected to reduction, leading to a saturated piperidine ring. This transformation can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.

Substitution with Other Functional Groups

The this compound scaffold is amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups. The tert-butoxycarbonyl (Boc) group plays a crucial role in these transformations by protecting the nitrogen atom, thus preventing unwanted side reactions. researchgate.net This protecting group is stable under many reaction conditions but can be readily removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) when desired. smolecule.com

One common strategy involves the introduction of a boronic acid pinacol (B44631) ester group, creating a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the attachment of various aryl and heteroaryl groups to the tetrahydropyridine ring. sigmaaldrich.com

Role of this compound in Scaffold Design and Modifications

The inherent reactivity and modular nature of this compound make it a cornerstone in the design and modification of molecular scaffolds for various applications, most notably in drug discovery and complex molecule synthesis. nuph.edu.uayoutube.com

As a Building Block for Pharmaceutical Compounds

This compound and its derivatives are widely recognized as key intermediates in the synthesis of pharmaceutical compounds. echemi.comchemimpex.com The tetrahydropyridine moiety is a prevalent structural motif in many biologically active molecules, including natural products and synthetic drugs. researchgate.net Its presence can significantly influence the pharmacological properties of a compound.

The ability to functionalize the tetrahydropyridine ring at various positions allows medicinal chemists to systematically modify the structure of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic profile. chemimpex.comnih.gov For example, derivatives of this compound have been utilized in the development of agents targeting neurological conditions. smolecule.com

Table 1: Examples of Pharmaceutical Applications

| Derivative Class | Therapeutic Target/Application |

|---|---|

| N-substituted(benzoylamino)-1,2,3,6-tetrahydropyridines | Structural database expansion for potential bioactive compounds researchgate.net |

| 1,2,5,6-tetrahydropyridine-3-carboxylic acid derivatives | M5-preferring muscarinic receptor orthosteric antagonists nih.gov |

| This compound-4-boronic acid pinacol ester derivatives | Orally active anaplastic lymphoma kinase (ALK) inhibitors, diacylglycerol acyltransferase-1 (DGAT-1) inhibitors, melatonin (B1676174) receptor ligands, and glucocerebrosidase inhibitors sigmaaldrich.com |

Synthesis of Complex Organic Molecules

Beyond its direct application in medicinal chemistry, this compound serves as a valuable building block for the synthesis of more intricate organic molecules. smolecule.com Its pre-defined stereochemistry and the presence of the Boc-protected nitrogen allow for controlled and predictable reactions, which is crucial in multi-step syntheses.

The strategic unmasking of the nitrogen atom at a later stage of the synthesis provides a handle for further elaboration of the molecular structure. smolecule.com This approach has been successfully employed in the synthesis of various heterocyclic systems and natural product analogues. The ability to perform reactions like the Suzuki-Miyaura coupling on derivatives of this compound further enhances its utility in constructing complex carbon skeletons. sigmaaldrich.comwhiterose.ac.uk

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a fundamental aspect of drug discovery, aiming to understand how chemical structure correlates with biological activity. nih.gov The ease with which this compound can be derivatized makes it an ideal scaffold for such investigations. chemimpex.com

By systematically introducing different substituents at various positions of the tetrahydropyridine ring, medicinal chemists can generate libraries of related compounds. nih.govresearchgate.net These libraries can then be screened for biological activity, providing valuable data to build a comprehensive SAR model. acs.org This iterative process of synthesis and testing allows for the rational design of more potent and selective drug candidates. The Boc protecting group is instrumental in this process, facilitating the selective modification of the molecule. nih.gov

Table 2: Common Derivatization Reactions for SAR Studies

| Reaction Type | Reagents and Conditions | Purpose |

|---|---|---|

| N-Boc Deprotection | Trifluoroacetic acid (TFA) in dichloromethane (B109758); HCl in methanol or dioxane smolecule.comnih.gov | To enable further functionalization at the nitrogen atom. |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid derivatives sigmaaldrich.comnih.gov | To introduce diverse aryl and heteroaryl groups. |

| Amide Coupling | Carboxylic acids, coupling agents (e.g., EDCI, HOBt) nih.gov | To explore the effect of different amide functionalities. |

| Reduction of Ring | Catalytic hydrogenation (e.g., H₂, Pd/C) | To assess the impact of a saturated piperidine ring. |

Boronic Acid and Pinacol Ester Derivatives of this compound

This compound can be readily converted to its 4-boronic acid pinacol ester derivative, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate. This compound, often abbreviated as N-Boc-THP-Bpin, is a stable, crystalline solid that has become a commercially available and frequently employed reagent in medicinal and materials chemistry. The boronic acid pinacol ester functionality serves as a competent nucleophilic partner in a variety of cross-coupling reactions, allowing for the introduction of the tetrahydropyridine moiety onto various scaffolds.

Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. This compound-4-boronic acid pinacol ester is an excellent substrate for this reaction, enabling the synthesis of a wide array of 4-aryl- and 4-heteroaryl-1,2,3,6-tetrahydropyridines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

The general scheme for the Suzuki-Miyaura coupling of this compound-4-boronic acid pinacol ester involves its reaction with an aryl or heteroaryl halide (Ar-X, where X is typically Br or I) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific coupling partners.

A variety of palladium sources can be utilized, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common choices. The selection of the phosphine ligand is also critical, with bulky, electron-rich phosphines such as tricyclohexylphosphine (B42057) (PCy₃) and various biaryl phosphines often providing superior results. The base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is necessary to facilitate the transmetalation step in the catalytic cycle. The reaction is commonly carried out in a mixture of an organic solvent, such as dioxane or toluene, and water.

The following interactive data table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions utilizing this compound-4-boronic acid pinacol ester with a range of aryl and heteroaryl halides. These examples showcase the versatility of this building block in accessing diverse chemical structures.

| Aryl/Heteroaryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |

| 4-Iodoanisole | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |

| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 16 | 92 |

| 2-Bromopyridine | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | 24 | 75 |

| 3-Bromothiophene | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 10 | 85 |

| 4-Bromobenzonitrile | PdCl₂(dppf) | dppf | K₂CO₃ | DMF/H₂O | 100 | 8 | 90 |

| 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ | cataCXium A | K₃PO₄ | Toluene/H₂O | 90 | 20 | 89 |

The successful coupling of this compound-4-boronic acid pinacol ester with a diverse range of electronically and sterically varied aryl and heteroaryl halides highlights its significance as a robust and versatile building block in modern organic synthesis. The resulting 4-substituted tetrahydropyridine derivatives are primed for further synthetic manipulations, such as reduction of the double bond to afford the corresponding piperidine structures, which are prevalent in numerous pharmaceutical agents.

Applications of N Boc 1,2,3,6 Tetrahydropyridine in Medicinal Chemistry Research

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

N-Boc-1,2,3,6-tetrahydropyridine serves as a key intermediate in the development of various pharmaceuticals. echemi.comechemi.comchemimpex.com The Boc protecting group enhances the stability and controls the reactivity of the molecule, allowing for selective chemical modifications. chemimpex.com This feature is particularly valuable in multi-step syntheses where protecting certain functional groups is necessary to achieve the desired final product. The partial unsaturation in the tetrahydropyridine (B1245486) ring provides a site for various chemical reactions, further expanding its utility in synthesizing diverse bioactive compounds.

The versatility of this compound is evident in its use in creating a variety of heterocyclic compounds, which are fundamental structures in many chemical industries. chemimpex.com Its ability to undergo numerous chemical transformations while maintaining its core structure makes it a preferred choice for chemists aiming for efficiency and reliability in their synthetic pathways. chemimpex.com

Development of Drugs Targeting Neurological Disorders

Derivatives of tetrahydropyridine are significant in the study and potential treatment of neurological disorders. chemimpex.com The structural similarities between some tetrahydropyridine derivatives and known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) have prompted extensive research into their pharmacological effects. nih.govjst.go.jpmdpi.comnih.gov This research is crucial for understanding the mechanisms behind neurodegenerative diseases such as Parkinson's disease. jst.go.jpnih.gov

For instance, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) derivatives, which share a structural resemblance to MPTP, are studied for their role in the pathogenesis of Parkinson's disease. jst.go.jpnih.gov Interestingly, while some TIQ derivatives can induce parkinsonism-like symptoms, others, like 1-methyl-TIQ, have shown protective effects against neurotoxin-induced abnormalities. jst.go.jpnih.gov This highlights the potential of tetrahydropyridine-based compounds in developing new therapeutic agents for neurological conditions. jst.go.jpnih.gov Furthermore, tetrahydropyridinylpyrrolopyridines are known to act as agonists for serotonin (B10506) receptors, which are implicated in various neurological and psychiatric conditions. wikipedia.org

Anticancer Properties of Tetrahydropyridine Analogs

The tetrahydropyridine scaffold is a promising framework for the development of novel anticancer agents. auctoresonline.org Research has demonstrated that derivatives of tetrahydropyridine exhibit antiproliferative properties against various cancer cell lines. auctoresonline.orgnih.gov The anticancer potential of these compounds is often linked to their anti-inflammatory properties, as a direct correlation exists between chronic inflammation and the development of cancer. auctoresonline.orgnih.gov

Several studies have focused on synthesizing and evaluating tetrahydropyridine analogs for their anticancer activity. For example, N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines have been synthesized and tested for their cytotoxicity against breast and endometrial cancer cell lines. auctoresonline.orgnih.gov While some of these analogs showed anticancer activity, further modifications are being explored to enhance their potency. auctoresonline.org Another study reported the synthesis of thiazole-linked tetrahydropyridines, with some compounds demonstrating significant activity against human breast adenocarcinoma cells. nih.gov The exploration of tetrahydropyridine derivatives as selective COX-2 inhibitors also represents a promising avenue for cancer therapy, given the overexpression of COX-2 in many cancers. aacrjournals.org

Table 1: Anticancer Activity of Selected Tetrahydropyridine Analogs

| Compound Class | Cancer Cell Lines Tested | Notable Findings |

| N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines | Ishikawa, MCF-7, MDA-MB-231 | Exhibited some anti-cancer activity. auctoresonline.orgnih.gov |

| Thiazole linked tetrahydropyridines | MCF-7, MDA-MB-231 | Compounds 6d and 6e showed outstanding activity compared to Doxorubicin. nih.gov |

| N-aminopyrrolylmethyltetrahydropyridines | MCF-7, MDA-MB-231, Ishikawa | Showed some anticancer activity, though less potent than controls. auctoresonline.org |

| Tetralin-6-ylpyridine and tetralin-6-ylpyrimidine derivatives | Not specified | Investigated as potential anticancer agents. researchgate.net |

| 14-sulfonamide-tetrandrine derivatives | MDA-MB-231, PC3, WM9, HEL, K562 | Compound 23 showed impressive inhibition of all five cancer cell lines. nih.gov |

Anti-inflammatory Agents from Tetrahydropyridine Derivatives

Tetrahydropyridine derivatives have been extensively investigated for their anti-inflammatory properties. auctoresonline.orgnih.govresearchgate.net The anti-inflammatory activity of these compounds is significantly influenced by the nature and position of substituents on the tetrahydropyridine ring. nih.govresearchgate.net

One area of research has focused on N-benzoylamino-1,2,3,6-tetrahydropyridine analogs. nih.govresearchgate.net Studies have shown that analogs with electron-donating substituents on the benzene (B151609) moiety exhibit significant anti-inflammatory activities, comparable to the well-known anti-inflammatory drug, indomethacin. nih.gov The replacement of the carbonyl group with a sulfonyl group in these tetrahydropyridine derivatives has also led to new compounds with significant anti-inflammatory effects. researchgate.net Furthermore, some tetrahydropyridine derivatives have been found to inhibit the production of pro-inflammatory cytokines like TNF-alpha, highlighting another mechanism for their anti-inflammatory action. nih.gov

Table 2: Anti-inflammatory Activity of Selected Tetrahydropyridine Derivatives

| Compound Series | Assay Used | Key Findings |

| N-benzoylamino-1,2,3,6-tetrahydropyridine analogs | Carrageenan-induced paw edema in rats | Analogs with electron-donating substituents showed significant activity. nih.govresearchgate.net |

| N-phenylcarbonylamino-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines | Carrageenan-induced rat paw edema | The unsubstituted and 4-chloro derivatives were the most active. researchgate.net |

| Pyrrole (B145914) derivatives with a tetrahydropyridine group | Inhibition of LPS-induced TNF-alpha production | A pyrrole derivative showed potent inhibitory activity in vitro and in vivo. nih.gov |

| Tetrahydropyridone and hexahydroquinoline derivatives | Yeast-fever model, subacute non-infectious parotitis | Surpassed the activity of reference drugs like paracetamol and diclofenac. rrpharmacology.ru |

Inhibitors for Specific Biological Targets (e.g., M5 Muscarinic Acetylcholine (B1216132) Receptors)

The M5 muscarinic acetylcholine receptor has been identified as a potential therapeutic target for conditions such as drug abuse. nih.gov Researchers have successfully designed and synthesized a series of M5-preferring orthosteric antagonists based on the 1,2,5,6-tetrahydropyridine-3-carboxylic acid scaffold. nih.gov

One compound from this series demonstrated an 11-fold selectivity for the M5 receptor over the M1 receptor, with minimal activity at other muscarinic receptor subtypes (M2-M4). nih.gov Although it showed modest affinity for the receptor's binding site, it was potent in inhibiting neurotransmitter release in functional assays. nih.gov This work highlights the utility of the tetrahydropyridine core in developing selective ligands for specific G-protein coupled receptors. nih.gov

Other Pharmacological Activities of Tetrahydropyridine Derivatives

Beyond the applications previously mentioned, tetrahydropyridine derivatives exhibit a broad range of other pharmacological activities. nih.govauctoresonline.org These include analgesic and hyperglycemic effects. nih.gov For instance, a series of N-[(phenylcarbonyl)amino]-1,2,3,6-tetrahydropyridines all displayed potent analgesic activity, regardless of the substituents on the phenyl ring. nih.gov Some of these compounds also produced significant hyperglycemic effects. nih.gov

The diverse biological activities reported for tetrahydropyridine derivatives underscore the importance of this heterocyclic system in medicinal chemistry. nih.govauctoresonline.org The continued exploration of this scaffold is likely to lead to the discovery of new therapeutic agents for a variety of diseases. auctoresonline.org

Analytical and Characterization Methodologies for N Boc 1,2,3,6 Tetrahydropyridine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are indispensable for the structural confirmation of N-Boc-1,2,3,6-tetrahydropyridine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra provide a detailed map of the carbon and hydrogen atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The tert-butyl group of the Boc protecting group typically appears as a sharp singlet around 1.45 ppm. The protons on the tetrahydropyridine (B1245486) ring give rise to more complex signals. The olefinic protons (at C4 and C5) are expected to appear in the downfield region, typically between 5.5 and 6.0 ppm. The allylic protons at C3 and the protons at C6 and C2 will have distinct chemical shifts and coupling patterns that are influenced by the presence of the double bond and the nitrogen atom. Due to the conformational flexibility of the ring and the presence of the bulky Boc group, some signals may appear as broad multiplets. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the Boc group is typically observed around 155 ppm. The quaternary carbon of the tert-butyl group appears around 80 ppm, while the methyl carbons of the tert-butyl group are found further upfield, typically around 28.5 ppm. The olefinic carbons of the tetrahydropyridine ring will have chemical shifts in the range of 125-130 ppm. The aliphatic carbons of the ring (C2, C3, and C6) will appear at higher field strengths. nih.govbldpharm.commdpi.com The presence of rotamers due to the restricted rotation around the N-C(O) bond of the Boc group can sometimes lead to the splitting of signals in both ¹H and ¹³C NMR spectra. nih.gov

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of this compound will show characteristic absorption bands for the carbamate (B1207046) and alkene functional groups. A strong absorption band is typically observed in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the Boc protecting group. The C-N stretching vibration of the carbamate may appear around 1400-1470 cm⁻¹. The C=C stretching vibration of the tetrahydropyridine ring is expected to show a band in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons of the double bond are typically found just above 3000 cm⁻¹, while the C-H stretches of the sp³ hybridized carbons appear just below 3000 cm⁻¹. rsc.orgsigmaaldrich.com

Mass Spectrometry (MS):

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₁₀H₁₇NO₂, the expected molecular weight is approximately 183.25 g/mol . nih.govrsc.org In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 183. The fragmentation pattern would likely involve the loss of the tert-butyl group or the entire Boc group, leading to characteristic fragment ions. The base peak in the mass spectrum of the parent, unprotected 1,2,3,6-tetrahydropyridine (B147620) is often observed at m/z 82, corresponding to the loss of a hydrogen atom. sigmaaldrich.com

Table 1: Spectroscopic Data for this compound

| Technique | Feature | Typical Chemical Shift / Wavenumber / m/z |

|---|---|---|

| ¹H NMR | tert-butyl protons (Boc) | ~1.45 ppm (singlet) |

| Olefinic protons | ~5.5 - 6.0 ppm (multiplet) | |

| Ring protons (allylic, etc.) | Variable multiplets | |

| ¹³C NMR | Carbonyl carbon (Boc) | ~155 ppm |

| Quaternary carbon (Boc) | ~80 ppm | |

| Methyl carbons (Boc) | ~28.5 ppm | |

| Olefinic carbons | ~125 - 130 ppm | |

| IR | C=O stretch (Boc) | 1680-1700 cm⁻¹ |

| C=C stretch | 1640-1680 cm⁻¹ | |

| C-H stretch (sp²) | >3000 cm⁻¹ | |

| C-H stretch (sp³) | <3000 cm⁻¹ | |

| MS | Molecular Ion [M]⁺ | 183 m/z |

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are commonly utilized for these purposes.

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is often used to determine the appropriate solvent system for column chromatography purification and to quickly check the purity of fractions. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For this compound, a common solvent system used for TLC analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297). In a 1:1 (v/v) mixture of hexane-ethyl acetate, an Rf value of approximately 0.3 has been reported. The polarity of the eluent can be adjusted to achieve an optimal Rf value, which is typically between 0.3 and 0.7 for good separation.

Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), can be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable under the analysis conditions. The use of a suitable capillary column, such as one with a non-polar or medium-polarity stationary phase, is common. The retention time of the compound is a characteristic parameter for its identification. GC-MS provides both chromatographic separation and mass spectrometric identification of the compound and any impurities present. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly versatile and powerful technique for the purification and quantitative analysis of this compound and its derivatives. Reversed-phase HPLC is a common mode of separation, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.gov The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Table 2: Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase / Eluent | Key Parameters |

|---|---|---|---|

| TLC | Silica (B1680970) gel | Hexane:Ethyl Acetate (1:1 v/v) | Rf ≈ 0.3 |

| GC | Capillary column (e.g., non-polar) | Inert carrier gas (e.g., He, N₂) | Retention time |

| HPLC | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol with additives | Retention time, Peak area |

Determination of Enantiomeric Excess and Diastereomeric Ratio

For derivatives of this compound that are chiral, it is essential to determine the enantiomeric excess (ee) or diastereomeric ratio (dr). This is particularly important in the context of asymmetric synthesis, where the goal is to produce a single stereoisomer.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers of chiral tetrahydropyridine derivatives. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The development of new chiral stationary phases and mobile phase compositions continues to improve the resolution and efficiency of these separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can also be used to determine the diastereomeric ratio of substituted tetrahydropyridine derivatives. In the ¹H NMR spectrum of a diastereomeric mixture, distinct signals may be observed for the protons of each diastereomer, particularly for protons close to the stereogenic centers. nih.gov The integration of these distinct signals allows for the quantification of the relative amounts of each diastereomer. nih.gov For cases where the signals overlap, advanced NMR techniques such as band-selective pure shift NMR can be employed to simplify the spectrum and improve the accuracy of the determination. nih.gov The use of chiral shift reagents can also aid in the resolution of signals from enantiomers.

Table 3: Methods for Stereochemical Analysis

| Analysis | Technique | Principle |

|---|---|---|

| Enantiomeric Excess (ee) | Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation of enantiomers. |

| Diastereomeric Ratio (dr) | ¹H NMR Spectroscopy | Integration of distinct, non-overlapping signals corresponding to each diastereomer. |

| Advanced NMR (e.g., pure shift) | Simplification of complex spectra to resolve overlapping signals for accurate integration. |

Compound Names

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Strategies

The tetrahydropyridine (B1245486) (THP) framework is a fundamental component of numerous natural and synthetic products, playing a crucial role in the pharmaceutical, cosmetic, and food industries. researchgate.net The pursuit of more efficient and sustainable methods for the synthesis of N-Boc-1,2,3,6-tetrahydropyridine and its derivatives is a continuous endeavor in organic chemistry.

Recent advancements have focused on multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules in a single step. ufms.br One notable strategy involves a one-pot, five-component reaction utilizing aldehydes, amines, and β-ketoesters in the presence of various catalysts. ufms.br Researchers have explored the use of Lewis acids like silica (B1680970) sulfuric acid (SSA) and BF3.SiO2, as well as the environmentally benign ceric ammonium (B1175870) nitrate (B79036) (CAN), to facilitate these reactions, often achieving moderate to good yields. ufms.br

Another innovative approach is the palladium-catalyzed 6-endo-selective alkyl-Heck reaction, which provides an efficient route to 5-phenyl-1,2,3,6-tetrahydropyridine (B8789250) derivatives. organic-chemistry.org Furthermore, domino reactions, such as the triple-domino Michael/aza-Henry/cyclization catalyzed by a quinine-derived squaramide, have been developed for the asymmetric synthesis of highly functionalized tetrahydropyridines. nih.gov These methods often lead to high enantiomeric excesses and diastereomeric ratios, which are crucial for the development of chiral drugs. nih.gov

A significant challenge that remains is the development of synthetic routes that are not only high-yielding but also cost-effective and environmentally friendly. Future research will likely focus on the discovery of novel catalysts that can operate under milder conditions and the use of renewable starting materials to enhance the sustainability of these synthetic processes.

Exploration of New Chemical Transformations

This compound serves as a versatile platform for a variety of chemical transformations, enabling the synthesis of complex molecular architectures. The presence of the Boc protecting group enhances its stability and modulates its reactivity, making it an ideal intermediate. chemimpex.com

One area of active exploration is the use of this compound derivatives in cross-coupling reactions. For instance, this compound-4-boronic acid pinacol (B44631) ester is a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitated by palladium phosphine (B1218219) catalysts, to form new carbon-carbon bonds. thermofisher.comsigmaaldrich.com These reactions are fundamental in constructing the carbon skeleton of many pharmaceutical agents.

The double bond in the tetrahydropyridine ring also offers a site for various addition and functionalization reactions. For example, dihydroxylation of the tetrahydropyridine scaffold can lead to the formation of polyhydroxylated piperidines, a class of compounds with significant biological activities. nih.gov Furthermore, the nitrogen atom, after deprotection of the Boc group, can participate in a range of reactions, including N-alkylation and N-arylation, to introduce further diversity into the molecular structure.

Future investigations will likely uncover new catalytic systems that can selectively functionalize the tetrahydropyridine ring at different positions. The development of stereoselective transformations will also be crucial for accessing specific isomers with desired biological properties.

Advanced Derivatization for Enhanced Bioactivity

The this compound scaffold is a common starting point for the synthesis of derivatives with a wide spectrum of pharmacological activities. researchgate.net By strategically modifying its structure, chemists can fine-tune the biological properties of the resulting molecules to target specific diseases. auctoresonline.org